![molecular formula C13H10N4O2 B2858815 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 630083-00-0](/img/structure/B2858815.png)
2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Most of these derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .Chemical Reactions Analysis
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Applications De Recherche Scientifique
Antimicrobial Agents
2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione has shown potential as an antimicrobial agent. Compounds with similar structures have been studied for their ability to inhibit the growth of various bacteria and fungi. This makes them promising candidates for developing new antibiotics to combat resistant strains of microorganisms .
Anti-inflammatory Drugs
Research indicates that derivatives of pyrrolo[3,4-c]pyridine-1,3-dione exhibit significant anti-inflammatory properties. These compounds can potentially be used to develop new medications for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Analgesic Applications
Studies have demonstrated that certain derivatives of this compound possess analgesic properties. These compounds have been tested in various pain models and have shown effectiveness in reducing pain, making them potential candidates for new pain relief medications .
Anticancer Agents
The structure of 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is conducive to modifications that enhance its anticancer properties. Research has shown that these derivatives can inhibit the growth of cancer cells and induce apoptosis, making them promising leads for developing new cancer therapies .
Diabetes Management
Compounds related to pyrrolo[3,4-c]pyridine-1,3-dione have been investigated for their ability to manage blood glucose levels. These compounds could be used to develop new treatments for diabetes by improving insulin sensitivity and reducing blood sugar levels .
Cardiovascular Disease Treatment
Research has explored the potential of these compounds in treating cardiovascular diseases. They have been found to possess properties that can help in managing conditions such as hypertension and hyperlipidemia, contributing to overall cardiovascular health .
Electrochromic Materials
2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione derivatives are also being studied for their applications in electrochromic materials. These materials change color when an electric current is applied and have potential uses in smart windows and displays .
Organic Electronics
The compound has shown promise as a building block for organic electronic devices. Its derivatives can be used in the development of organic semiconductors, which are essential components of flexible electronic devices and solar cells .
These applications highlight the versatility and potential of 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione in various fields of scientific research and development.
Pyrrolopyrazine derivatives: synthetic approaches and biological activities Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine-1,2-dione: a new electron acceptor for organic electronics
Orientations Futures
The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Therefore, future research could focus on exploring more about its pharmacological properties and developing new compounds containing this scaffold.
Mécanisme D'action
Target of Action
Pyrrolo[3,4-c]pyridine derivatives, a class of compounds to which this molecule belongs, have been studied for their broad spectrum of pharmacological properties . They have been found to interact with various targets in the nervous and immune systems .
Mode of Action
Related pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative effects
Biochemical Pathways
Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities . These activities suggest that these compounds may affect a variety of biochemical pathways, including those involved in glucose metabolism, immune response, viral replication, and cell proliferation .
Pharmacokinetics
A related compound, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1h-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated in an in vivo pharmacokinetic study . Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes . This suggests that similar compounds may have comparable ADME properties, although further studies would be needed to confirm this for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione.
Result of Action
Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit a variety of biological activities, including analgesic and sedative effects . These effects suggest that these compounds may modulate neuronal signaling and immune responses at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[(pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-9-4-6-14-7-10(9)13(19)17(12)8-16-11-3-1-2-5-15-11/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMUIKQMVZARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)
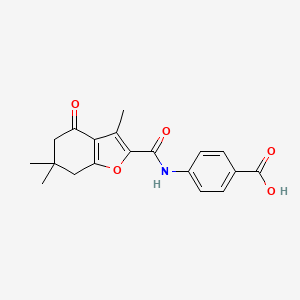
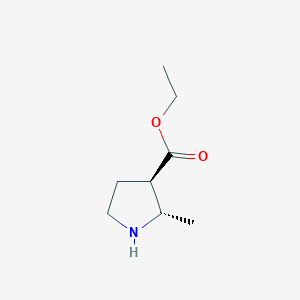
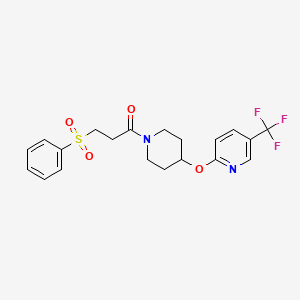
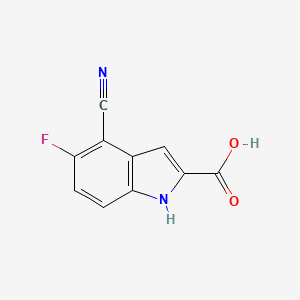
amino}phenol](/img/structure/B2858741.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2858745.png)
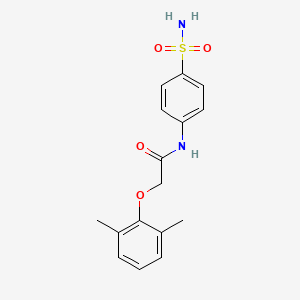

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2858753.png)